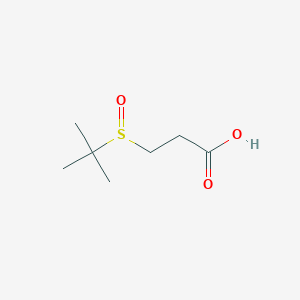

3-(tert-butylsulfinyl)propanoic acid

Description

Contextual Overview of Sulfinyl Compounds in Modern Organic Chemistry Research

Sulfinyl compounds, which are characterized by a sulfoxide (B87167) functional group, have become indispensable tools in contemporary organic chemistry. nih.govacs.org Chiral sulfinyl-containing molecules, including sulfoxides, sulfoximines, and sulfinamides, are particularly prominent for their extensive applications in asymmetric synthesis, where they serve as versatile chiral auxiliaries, ligands for transition metal catalysts, and organocatalysts. nih.govresearchgate.net The utility of these compounds stems from the stereochemically stable sulfur center, which can effectively induce chirality in a wide array of chemical transformations. acs.org Beyond their role in synthesis, sulfinyl groups are recognized as important pharmacophores, present in several commercially successful drugs, such as the proton-pump inhibitor esomeprazole. nih.govnih.gov This dual role in both facilitating the synthesis of chiral molecules and acting as a key structural motif in bioactive compounds underscores the significant and continued interest in this class of molecules from the pharmaceutical and agrochemical industries. nih.govacs.org Modern research continues to focus on developing novel and efficient stereoselective methods for the preparation of enantiomerically pure sulfinyl derivatives to expand their synthetic utility. researchgate.netsemanticscholar.org

The Role of Chiral Carboxylic Acids in Asymmetric Synthesis and Chemical Biology

Chiral carboxylic acids are fundamental building blocks in the fields of organic synthesis and chemical biology. rsc.org These molecules form the structural backbone of numerous natural products, pharmaceuticals, and other biologically active compounds. rsc.orgacs.org In asymmetric synthesis, they are not only valuable synthetic targets but also powerful catalysts. rsc.org Specifically, chiral carboxylic acids have gained attention as a class of Brønsted acid organocatalysts, which are effective in promoting a variety of enantioselective transformations. rsc.org Their catalytic activity is attributed to their intermediate acidity, which allows them to activate a different range of substrates compared to other common catalysts like phosphoric acids or thioureas. rsc.org Furthermore, the carboxylic acid moiety provides a versatile chemical handle that can be readily modified, making these compounds ideal starting materials for the synthesis of complex molecules with multiple stereogenic centers. acs.org The synthesis of optically active 3-cyclohexene-1-carboxylic acid, a key intermediate for various pharmaceuticals, highlights the strategic importance of securing chiral carboxylic acids in an enantiopure form. acs.org

Historical Development and Evolution of Research on Sulfinyl-Containing Propanoic Acid Derivatives

The study of sulfinyl-containing propanoic acid derivatives is built upon foundational developments in organosulfur chemistry and asymmetric synthesis. The first optically active organosulfur compounds, sulfonium (B1226848) salts, were prepared in 1900, establishing that sulfur could be a stereogenic center. britannica.com However, the widespread use of sulfur chirality in synthesis evolved much later. A significant milestone was the development of methods for the stereoselective oxidation of prochiral sulfides to produce enantiomerically enriched sulfoxides, a key strategy for accessing chiral sulfinyl compounds. nih.govacs.org

A pivotal moment in the evolution of chiral sulfinyl chemistry was the introduction of tert-butanesulfinamide as a chiral auxiliary by Jonathan A. Ellman and his group in 1997. wikipedia.org This reagent proved to be exceptionally versatile for the asymmetric synthesis of amines and demonstrated the power of the tert-butylsulfinyl group in controlling stereoselectivity. wikipedia.org While specific historical research focusing exclusively on 3-(tert-butylsulfinyl)propanoic acid is not extensively documented, its conceptual origin lies at the intersection of this progress in sulfinyl chemistry and the long-standing interest in functionalized propanoic acids. Research into related structures, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives and 3-(phenylsulfonyl)propionic acid, showcases the continued exploration of substituted propanoic acids for various applications, including their potential as antimicrobial agents. nih.govchemicalbook.com The development of the target compound can be seen as a logical progression, combining the proven stereodirecting capabilities of the tert-butylsulfinyl group with the synthetically versatile propanoic acid scaffold.

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound is justified by its potential to serve as a highly valuable and versatile chiral building block in organic synthesis. The molecule uniquely combines two functional groups of immense synthetic importance: the chiral tert-butylsulfinyl group and the carboxylic acid moiety.

The rationale for its study is built on the following points:

Chiral Auxiliary and Directing Group : The tert-butylsulfinyl group is a well-established chiral auxiliary that provides excellent stereochemical control in additions to adjacent functional groups. wikipedia.org Its presence suggests that this compound could be a precursor to a variety of enantiomerically pure compounds.

Bifunctional Nature : The molecule contains both a nucleophilic/coordinating sulfur center and an acidic carboxylic acid group. This bifunctionality opens possibilities for its use as a unique chiral ligand for metal catalysts or as a bifunctional organocatalyst.

Versatile Synthetic Intermediate : The carboxylic acid function is a versatile handle for a wide range of chemical transformations, including amide bond formation, reduction to alcohols, or conversion to esters, allowing for the straightforward incorporation of the chiral sulfinyl moiety into larger, more complex target molecules. acs.org

Access to Novel Structures : As a chiral building block, it provides a pathway to novel analogues of biologically active molecules, where the introduction of a chiral sulfinyl group could significantly impact pharmacological properties.

Given the proven track record of its constituent functional groups, a comprehensive study of this compound is a logical step toward expanding the toolbox of chiral synthons available to chemists.

Scope and Objectives of the Research Outline for this compound

The scope of a research program focused on this compound would encompass its stereoselective synthesis, physicochemical characterization, and the exploration of its applications in asymmetric synthesis.

The primary objectives of such research would be:

Development of Stereoselective Synthetic Routes : To establish efficient and scalable methods for the synthesis of both (R)- and (S)-enantiomers of this compound, likely via the asymmetric oxidation of a thioether precursor, 3-(tert-butylsulfanyl)propanoic acid. sigmaaldrich.com

Physicochemical and Spectroscopic Characterization : To fully characterize the compound, including the determination of its physical properties and confirmation of its structure and absolute stereochemistry using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Exploration as a Chiral Building Block : To demonstrate its utility as a synthetic intermediate by transforming the carboxylic acid moiety and using the sulfinyl group to direct subsequent stereoselective reactions, thereby creating new, enantiomerically enriched molecules.

Investigation as a Chiral Ligand/Catalyst : To synthesize derivatives of the acid and evaluate their potential as chiral ligands in transition-metal-catalyzed reactions or as organocatalysts in asymmetric transformations, leveraging its unique structural features.

Detailed Research Findings

The academic pursuit of this compound would begin with a thorough characterization of its fundamental properties. The table below outlines the key physicochemical data that would be the initial focus of an investigation.

Table 1: Physicochemical Properties of this compound (Note: As this is a compound for academic investigation, some data are theoretical or would be determined experimentally.)

| Property | Value/Description | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₁₄O₃S | |

| Molecular Weight | 178.25 g/mol | |

| CAS Number | Not assigned; to be determined. | |

| Appearance | Expected to be a crystalline solid at room temperature. | |

| Melting Point | To be determined experimentally. | |

| Solubility | Expected to be soluble in polar organic solvents and aqueous base. | |

| Optical Rotation [α]D | To be measured for each pure enantiomer. | |

| Key Spectroscopic Data | To be determined (¹H NMR, ¹³C NMR, IR, Mass Spectrometry). |

To rationalize the potential applications of the title compound, it is useful to review established findings for structurally related chiral sulfinyl compounds. The use of tert-butanesulfinamide as a chiral auxiliary is particularly relevant and provides a strong precedent for the expected utility of the tert-butylsulfinyl group.

Table 2: Research Findings on the Application of the tert-Butylsulfinyl Group in Asymmetric Synthesis

| Reaction Type | Substrate/Reagent | Key Finding | Significance | Reference |

| Asymmetric Amine Synthesis | Condensation of tert-butanesulfinamide with aldehydes/ketones, followed by nucleophilic addition. | The tert-butanesulfinyl group acts as an excellent chiral auxiliary, directing nucleophilic attack to afford chiral amines in high yield and high diastereoselectivity. | Provides a general and reliable method for the synthesis of enantiomerically pure primary amines. | wikipedia.org |

| Asymmetric Synthesis of Polyfluoroalkyl Amines | Addition of organometallic reagents to N-(tert-butylsulfinyl)polyfluoroalkyl imines. | The sulfinyl group effectively controls the stereochemical outcome of the addition, enabling access to valuable chiral fluorinated amines. | Fluorinated organic molecules are of high interest in medicinal chemistry; this provides a key synthetic route. | researchgate.net |

| Asymmetric Annulation | Ru(II)-catalyzed annulation of sulfoximines with α,β-unsaturated ketones assisted by a chiral carboxylic acid. | While not a direct use of the sulfinyl group as the primary auxiliary, this shows the synergy between sulfur-based chiral centers and carboxylic acids in catalysis. | Highlights the potential for complex catalytic systems involving the functionalities present in the target molecule. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylsulfinylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-7(2,3)11(10)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSVNNSLFRNRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415429 | |

| Record name | ST4125153 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3680-13-5 | |

| Record name | ST4125153 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 3 Tert Butylsulfinyl Propanoic Acid

Stereoselective Synthesis of the Sulfinyl Moiety in Chiral Propanoic Acid Architectures

The creation of the stereogenic sulfur center in 3-(tert-butylsulfinyl)propanoic acid is a critical aspect of its synthesis, for which several stereoselective methods have been developed. These methods focus on the controlled oxidation of the prochiral sulfide (B99878) precursor, 3-(tert-butylthio)propanoic acid.

Direct Oxidation Approaches for Sulfide Precursors

The most straightforward route to a sulfoxide (B87167) is the direct oxidation of the corresponding sulfide. nih.gov A variety of oxidizing agents are available for this transformation, with a key challenge being the prevention of over-oxidation to the sulfone. nih.gov The presence of a carboxylic acid functional group in the precursor requires the selection of reagents that are chemoselective for the sulfur atom.

Hydrogen peroxide is considered an ideal "green" oxidant because its only byproduct is water. nih.gov A highly selective oxidation of sulfides to sulfoxides can be achieved using hydrogen peroxide in glacial acetic acid under transition-metal-free conditions, providing excellent yields. nih.gov Another effective reagent is periodic acid (H₅IO₆), which, when catalyzed by ferric chloride (FeCl₃) in acetonitrile, can lead to excellent yields of sulfoxides in very short reaction times. organic-chemistry.org Sodium periodate (B1199274) has also been used for this purpose. tandfonline.comacs.org A combined system of periodate and a catalytic amount of permanganate (B83412) can be employed under neutral conditions, which is compatible with functionalities like carboxylic acids. tandfonline.com

Table 1: Selected Reagents for Direct Oxidation of Sulfides to Sulfoxides

| Oxidizing Agent/System | Catalyst/Conditions | Key Features | Citations |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | "Green" oxidant, simple procedure, excellent yields. | nih.gov |

| Periodic Acid (H₅IO₆) | Ferric Chloride (FeCl₃) | Fast reaction times, excellent yields. | organic-chemistry.org |

| Sodium Periodate (NaIO₄) | Neutral | Compatible with various functional groups. | tandfonline.comacs.org |

| Potassium Permanganate (KMnO₄) / Sodium Periodate (NaIO₄) | Magnesium Sulfate (MgSO₄) | Neutral conditions, selective for sulfide over alkenes. | tandfonline.com |

Asymmetric Induction in Sulfinyl Group Formation

For the synthesis of enantiomerically pure or enriched this compound, asymmetric oxidation methods are employed. These strategies typically rely on chiral catalysts or reagents to control the stereochemical outcome of the oxidation.

A landmark achievement in this area was the adaptation of the Sharpless asymmetric epoxidation protocol for sulfide oxidation by the Kagan and Modena groups. libretexts.orgucc.ie This method uses a titanium complex formed from titanium(IV) isopropoxide (Ti(OiPr)₄), a chiral diethyl tartrate (DET) ligand, and a hydroperoxide oxidant like tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP). libretexts.orgucc.ie The chiral tartrate ligand creates a chiral environment around the titanium center, which directs the oxygen atom transfer to one of the two lone pairs of the sulfur atom in the prochiral sulfide, resulting in a chiral sulfoxide with high enantiomeric excess (ee). libretexts.orgyoutube.com The presence of water can influence the enantioselectivity of this system. ucc.ie This Kagan-Sharpless type of oxidation has been successfully applied to synthesize pharmaceutical agents containing a chiral sulfoxide, such as esomeprazole. ucc.ie

Other metal-based chiral catalysts have also been developed, including (salen)manganese(III) complexes and iron-salan complexes, which can catalyze asymmetric sulfoxidation with high enantioselectivity. libretexts.orgresearchgate.net Chiral reagents, such as N-sulfonyloxaziridines, can also be used to oxidize prochiral sulfides to optically active sulfoxides with good enantioselectivity. libretexts.org

Table 2: Examples of Catalytic Systems for Asymmetric Sulfoxidation

| Catalyst System | Chiral Ligand | Oxidant | Typical Enantiomeric Excess (ee) | Citations |

|---|---|---|---|---|

| Ti(OiPr)₄ | Diethyl Tartrate (DET) | t-BuOOH or CHP | Up to >99% for some substrates | libretexts.orgucc.ie |

| Ti(OiPr)₄ | Binaphthol (BINOL) | t-BuOOH | Up to 96% for methyl p-tolyl sulfoxide | ucc.ie |

| Fe(salan) | Salan derivative | H₂O₂ | 91-98% for various sulfides | libretexts.org |

Enzymatic and Biocatalytic Pathways for Stereoselective Synthesis

Biocatalysis offers a green and highly selective alternative to chemical methods for the synthesis of chiral sulfoxides. researchgate.net Enzymes, particularly monooxygenases, can catalyze the oxidation of prochiral sulfides with excellent enantioselectivity under mild conditions. libretexts.org

Cyclohexanone monooxygenase (CHMO), a bacterial flavoenzyme, is a well-studied biocatalyst for this transformation, often yielding sulfoxides with high enantiomeric purity. libretexts.org Baeyer-Villiger monooxygenases (BVMOs) have also been employed in the synthesis of chiral sulfoxides through dynamic kinetic resolutions. sigmaaldrich.com These enzymatic approaches are attractive due to their high specificity and the use of molecular oxygen as the ultimate, environmentally benign oxidant. researchgate.net While direct enzymatic oxidation of 3-(tert-butylthio)propanoic acid is not extensively documented, the successful oxidation of various functionalized sulfides suggests its feasibility. libretexts.orgnih.gov Furthermore, lactate (B86563) dehydrogenases (LDHs) have been used for the asymmetric synthesis of related chiral propanoic acids, demonstrating the potential of enzymatic systems to create chiral centers in such structures with high stereoselectivity. nih.govresearchgate.net

Functionalization Strategies for the Propanoic Acid Backbone

The construction of the three-carbon propanoic acid chain can be achieved through various synthetic routes, often preceding the introduction of the sulfinyl group.

Carbon-Carbon Bond Forming Reactions

A highly efficient method for constructing the precursor sulfide, 3-(tert-butylthio)propanoic acid, is the Michael addition reaction. This involves the conjugate addition of tert-butyl thiol to an acrylic acid derivative. organic-chemistry.orgrsc.org The reaction is typically catalyzed by a base, which deprotonates the thiol to form a nucleophilic thiolate that subsequently attacks the β-carbon of the α,β-unsaturated carbonyl compound. This reaction directly forms the C-S bond and the propanoic backbone in a single step. Using acrylic acid itself or an acrylate (B77674) ester, such as methyl acrylate or ethyl acrylate, are common strategies. google.com

Introduction of the Carboxylic Acid Functionality

The carboxylic acid group can be present from the start of the synthetic sequence or introduced at a later stage. If the Michael addition is performed using acrylic acid, the sulfide precursor is obtained directly.

However, a more common and often higher-yielding approach involves using an acrylate ester in the Michael addition to form an ester precursor, such as ethyl 3-(tert-butylthio)propanoate. This sulfide ester can then be oxidized to the corresponding sulfoxide ester, ethyl 3-(tert-butylsulfinyl)propanoate. The final step to yield the target molecule, this compound, is the hydrolysis of the ester group. ucalgary.calibretexts.org This hydrolysis can be catalyzed by either acid or base. libretexts.org Base-catalyzed hydrolysis, known as saponification, uses a reagent like sodium hydroxide (B78521) and proceeds to completion, yielding the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid. ucalgary.calibretexts.org Acid-catalyzed hydrolysis is a reversible reaction that is typically driven to completion by using a large excess of water. libretexts.org

A novel, alternative strategy involves a direct decarboxylative sulfinylation, where a carboxylic acid can be converted into a sulfoxide, representing a fundamentally different approach to forming the C-S(O) bond. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of chiral compounds like this compound is a critical aspect of modern pharmaceutical and chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as atom economy, reaction efficiency, and the use of sustainable materials. The tert-butylsulfinyl group, in particular, lends itself to greener synthetic approaches due to its role as a highly effective and recyclable chiral auxiliary. nih.govresearchgate.net

Atom Economy and Reaction Efficiency Optimization

The synthesis of compounds related to this compound often involves the use of N-tert-butanesulfinyl imines as key intermediates. nih.govresearchgate.net The efficiency of these reactions can be significantly influenced by optimizing various parameters. Research on analogous transformations highlights the importance of reaction conditions. For instance, in the synthesis of chiral propargylamines from N-tert-butylsulfinyl aldimines, careful selection of the base, solvent, and temperature was shown to be crucial for maximizing the chemical yield and stereochemical outcome. beilstein-journals.org

| Parameter | Variation | Outcome | Reference |

| Solvent | Dichloromethane (B109758) vs. other solvents | Dichloromethane was identified as the optimal solvent for the transformation. | beilstein-journals.org |

| Temperature | -78 °C vs. other temperatures | A temperature of -78 °C proved to be the best choice for maximizing the reaction yield. | beilstein-journals.org |

| Reagent Loading | Varied equivalents of nucleophile | Optimization of the loading amount did not lead to significant improvements in yield or stereoselectivity. | beilstein-journals.org |

This table illustrates how reaction efficiency for syntheses involving the tert-butylsulfinyl group can be optimized by systematically adjusting reaction parameters.

Solvent Selection and Sustainable Reagent Utilization

The choice of solvents and reagents is paramount in developing environmentally benign synthetic protocols. Green chemistry encourages the use of less hazardous solvents and the recycling of valuable reagents. primescholars.com

In the context of syntheses involving the tert-butylsulfinyl group, dichloromethane is often used and has been shown to be effective. beilstein-journals.org However, the pursuit of greener alternatives is a constant goal. A notable advancement is the use of cyclopentyl methyl ether (CPME) for the cleavage and recovery of the tert-butanesulfinyl auxiliary. researchgate.net CPME is considered a greener solvent alternative to traditional choices like chlorinated hydrocarbons or ethers like THF and diethyl ether due to its higher boiling point, lower peroxide formation, and relative stability.

The most significant aspect of sustainability in the synthesis of this compound and related compounds is the recyclability of the tert-butanesulfinamide chiral auxiliary. nih.govresearchgate.net This reagent is not only derived from inexpensive starting materials but can also be efficiently recovered after the desired chiral amine product is formed. iupac.org

A practical process for recycling the auxiliary has been developed, as outlined below:

| Step | Reagents | Product | Yield | Reference |

| Cleavage | N-tert-butanesulfinyl amine, HCl in cyclopentyl methyl ether (CPME) | tert-Butanesulfinyl chloride (in CPME solution) and amine hydrochloride salt | Quantitative | researchgate.net |

| Recovery | tert-Butanesulfinyl chloride solution, aqueous ammonia (B1221849) | Analytically pure tert-butanesulfinamide | 97% | researchgate.net |

This table outlines an efficient and sustainable process for recycling the tert-butanesulfinamide chiral auxiliary, a key component in the synthesis of related chiral amines.

Stereochemical Investigations and Chiral Applications of 3 Tert Butylsulfinyl Propanoic Acid

Elucidation of Stereoisomeric Forms and Absolute Configuration

The key to the chiral applications of 3-(tert-butylsulfinyl)propanoic acid lies in the stereogenic nature of the sulfur atom. A sulfur atom with three different substituents and a lone pair of electrons constitutes a chiral center. acs.orgdocbrown.info In the case of the tert-butylsulfinyl group, the sulfur is bonded to a tert-butyl group, an oxygen atom, and the propanoic acid chain, with the fourth position occupied by a lone pair of electrons, making it a stable stereocenter.

The absolute configuration of this stereocenter is designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. vanderbilt.edu The assignment involves prioritizing the four groups attached to the sulfur atom. The orientation of these groups in space determines the absolute configuration. vanderbilt.edu The availability of both (R) and (S) enantiomers of the parent compound, tert-butanesulfinamide, allows for the synthesis of either enantiomer of a target molecule by selecting the appropriate starting material. wikipedia.orgsigmaaldrich.com The absolute configuration of complex molecules incorporating this chiral auxiliary has been definitively determined through methods such as X-ray crystallographic analysis. nih.govresearchgate.net

Utilization of the tert-Butylsulfinyl Group as a Chiral Auxiliary or Directing Group in Asymmetric Transformations

The tert-butylsulfinyl group is one of the most effective chiral auxiliaries in asymmetric synthesis. wikipedia.orgrsc.org A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. wikipedia.org The tert-butylsulfinyl group activates attached imines or other reactive centers for nucleophilic attack and serves as a powerful chiral directing group. sigmaaldrich.comscispace.com Its large steric bulk effectively shields one face of the reactive center, forcing an incoming nucleophile to attack from the less hindered side. This results in a highly diastereoselective transformation. rsc.orgscispace.com Following the reaction, the auxiliary can be easily removed under mild acidic conditions, yielding the enantiomerically enriched product and allowing for the recovery of the auxiliary. wikipedia.orgbeilstein-journals.orgacs.org

The addition of nucleophiles to molecules containing the tert-butylsulfinyl group proceeds with a high degree of diastereoselectivity. This has been extensively demonstrated in additions to N-tert-butanesulfinyl imines, which are readily formed from the condensation of tert-butanesulfinamide with aldehydes and ketones. sigmaaldrich.comscispace.com A wide variety of nucleophiles, including organometallic reagents and enolates, have been successfully employed. wikipedia.orgthieme-connect.com

The high stereoselectivity is often explained by a chelated six-membered ring transition state model, where the metal cation of the nucleophilic reagent coordinates to both the oxygen of the sulfinyl group and the nitrogen of the imine. This locks the conformation of the molecule, and the bulky tert-butyl group directs the nucleophile to the opposite face of the C=N double bond. nih.gov The choice of organometallic reagent and solvent can sometimes influence and even reverse the diastereoselectivity, providing access to both diastereomers from a single chiral starting material. researchgate.net

Table 1: Examples of Diastereoselective Nucleophilic Additions to N-tert-Butanesulfinyl Imines

| Nucleophile | Electrophile (Imine precursor) | Conditions | Diastereomeric Ratio (dr) | Yield |

|---|---|---|---|---|

| Phenylmagnesium bromide | p-Chlorobenzaldehyde | Toluene | >98:2 | High |

| Phenyllithium | p-Chlorobenzaldehyde | THF | 10:90 | High |

| Allylmagnesium bromide | Various ketimines | Various solvents | High | Good |

| Dialkyl phosphites | Various aldimines/ketimines | K₂CO₃, rt | Good to excellent | Good to excellent |

Data compiled from multiple sources demonstrating the versatility of the tert-butylsulfinyl auxiliary in controlling nucleophilic additions. wikipedia.orgthieme-connect.comresearchgate.net

The ultimate goal of using a chiral auxiliary is to produce an enantiomerically pure or enriched final product. The synthetic strategy involving the tert-butylsulfinyl group achieves this through a two-step sequence:

Diastereoselective Reaction: A prochiral substrate is derivatized with the chiral tert-butylsulfinyl group. A subsequent reaction, such as a nucleophilic addition, proceeds with high diastereoselectivity, creating a new stereocenter with a specific configuration relative to the chiral sulfur atom. scispace.com

Auxiliary Cleavage: The tert-butylsulfinyl group is removed, typically by treatment with a strong acid like HCl in an alcohol solvent. beilstein-journals.orgnih.gov This cleavage does not affect the newly formed stereocenter, releasing the final product in a highly enantiomerically enriched form. nih.govresearchgate.net

This methodology has been successfully applied to the asymmetric synthesis of a vast array of chiral compounds, including α- and β-amino acids, amino alcohols, and α-branched amines. sigmaaldrich.comscispace.comiupac.org

The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a fundamental carbon-carbon bond-forming reaction. When applied in an asymmetric context using tert-butylsulfinyl imines, it provides a powerful route to chiral β-amino carbonyl compounds and their derivatives. nih.gov

In these reactions, nucleophiles such as enolates, malonic acid derivatives, or arylethynes add to chiral N-tert-butanesulfinyl imines. beilstein-journals.orgrsc.org The stereochemical outcome is controlled by the sulfinyl auxiliary. Interestingly, the choice of catalyst can sometimes direct the reaction towards a different diastereomer. For instance, in the addition of malonic acid derivatives to an (S)-N-(tert-butanesulfinyl)imine, inorganic bases or DMAP favored the formation of the (R,Sₛ) diastereomer, while phosphazene bases led to the (S,Sₛ) diastereomer with very high selectivity. rsc.org This stereodivergent capability significantly enhances the synthetic utility of the method. rsc.orgnuph.edu.ua

Table 2: Asymmetric Mannich Reactions Using (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine

| Nucleophile | Base/Catalyst | Solvent | Diastereomeric Ratio (dr) | Yield |

|---|---|---|---|---|

| Malonic acid derivatives | n-BuLi or DMAP | Various | up to 9:1 | Good |

| Malonic acid derivatives | Phosphazene bases | Various | up to 99:1 | Good |

Data from studies on base-controlled stereodivergent synthesis and additions of yne nucleophiles. beilstein-journals.orgnih.govrsc.org

Cycloaddition reactions are powerful tools for constructing cyclic molecules. The tert-butylsulfinyl group has been effectively used to control the stereochemistry of such reactions, particularly in [3+2] and 1,3-dipolar cycloadditions. cas.cnua.es

In one notable example, N-tert-butanesulfinyl imines derived from α,β-unsaturated aldehydes were used as part of a 1-azadiene system in a [3+2] cycloaddition with azomethine ylides. acs.orgua.es Catalyzed by silver carbonate, this reaction produced densely substituted pyrrolidines (proline derivatives) with up to four stereogenic centers, all controlled by the single chiral sulfinyl group. ua.es The (S)-configuration of the sulfinyl group consistently induced a (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine (B122466) ring, demonstrating a remarkable level of stereochemical control. acs.orgua.es The resulting cycloadducts can be further transformed, for instance, by reducing the imine and cleaving the auxiliary to yield complex bridged bicyclic amines. acs.org

Development of Chiral Catalysts or Ligands from this compound

Beyond its role as a stoichiometric chiral auxiliary, the tert-butylsulfinyl moiety has been incorporated into the structure of chiral ligands for asymmetric catalysis. acs.orgrsc.org this compound represents a versatile scaffold for the development of such ligands. The carboxylic acid function can be readily modified to introduce other coordinating groups, leading to bidentate or polydentate ligands.

Researchers have developed C₂-symmetric bis(N-sulfinylimine) ligands and N-sulfinylimine ligands bearing phosphine (B1218219) groups. acs.org These have been successfully applied in a range of metal-catalyzed reactions:

Diels-Alder Reaction: Copper- and zinc-catalyzed reactions using bis(N-sulfinylimine) ligands achieved high diastereoselectivity (up to 98% de) and enantioselectivity (up to 98% ee). acs.org

Allylic Alkylation: Palladium-catalyzed reactions with N-sulfinylimine-phosphine ligands yielded products with up to 96% ee. acs.org

Hydrogenation: Iridium-catalyzed hydrogenation of stilbenes using similar ligands resulted in up to 94% ee. acs.org

Furthermore, the unique ability of the sulfinyl group to enhance acidity while providing a chiral environment has been exploited in the design of organocatalysts, such as chiral sulfinyl ureas and thioureas, which have proven effective in asymmetric aza-Henry reactions. acs.orgyale.edu The development of catalysts from this compound could involve transforming the carboxyl group into an amide or ester that incorporates another ligating functionality, creating a new class of chiral catalysts for a variety of asymmetric transformations.

Dynamic Kinetic Resolution Strategies for Related Chiral Sulfinyl Compounds

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds, enabling the theoretical conversion of a racemate into a single enantiomer with a maximum yield of 100%. princeton.edu This is achieved by combining a rapid, in situ racemization of the starting material with a highly enantioselective kinetic resolution. In the context of organosulfur chemistry, DKR has been effectively applied to the synthesis of enantiopure chiral sulfinyl compounds, which are valuable precursors and auxiliaries in asymmetric synthesis. These strategies are particularly relevant for producing compounds structurally related to this compound, such as chiral sulfinate esters and sulfoxides.

A prominent DKR strategy involves the enantioselective alcoholysis of racemic sulfinyl chlorides. nih.govacs.org Early and significant developments in this area demonstrated the dynamic kinetic resolution of racemic tert-butanesulfinyl chloride through reaction with an achiral alcohol in the presence of a chiral catalyst. nih.govacs.org In one such approach, an N-methyl imidazole-containing octapeptide was used as a chiral base to catalyze the reaction with benzyl (B1604629) alcohol, affording the corresponding sulfinate ester in high yield and enantiomeric excess. nih.gov This methodology was later expanded by using more accessible and less expensive Cinchona alkaloids as catalysts. nih.govacs.org

Another well-developed approach utilizes a chiral auxiliary derived from diacetone-D-glucose (DAG) for the DKR of sulfinyl chlorides, such as methanesulfinyl chloride and ethane-1,2-bis-sulfinyl chloride. nih.govresearchgate.net This method leads to the formation of diastereomerically pure sulfinate esters. A notable finding in this system is the opposite stereodirecting effect of different achiral bases; the use of pyridine (B92270) or (i)Pr₂NEt (Hünig's base) can selectively produce either diastereomer of the C₂-symmetric bis-sulfinate ester from the same chiral auxiliary. nih.gov Mechanistic studies suggest that this DKR process does not proceed through a simple in situ racemization of the sulfinyl chloride. Instead, a model involving the formation of a pentacoordinated sulfur intermediate has been proposed. This intermediate can undergo Berry pseudorotations, which accounts for the observed dynamic transformation. nih.govresearchgate.net

Table 1: Dynamic Kinetic Resolution of Racemic Sulfinyl Chlorides

| Racemic Substrate | Chiral Catalyst / Auxiliary | Achiral Base / Co-catalyst | Alcohol | Product | Yield | Enantiomeric / Diastereomeric Excess | Reference |

|---|---|---|---|---|---|---|---|

| tert-Butanesulfinyl chloride | N-methyl imidazole-containing octapeptide (0.5 mol%) | Proton sponge | Benzyl alcohol | Benzyl tert-butanesulfinate | 99% | 80% ee | nih.govacs.org |

| Ethane-1,2-bis-sulfinyl chloride | Diacetone-D-glucose (DAG) | Pyridine | - | (SS,SS)-C₂-symmetric bis-sulfinate ester | - | High de | nih.gov |

| Ethane-1,2-bis-sulfinyl chloride | Diacetone-D-glucose (DAG) | (i)Pr₂NEt | - | (RS,RS)-C₂-symmetric bis-sulfinate ester | - | High de | nih.gov |

| Methanesulfinyl chloride | Diacetone-D-glucose (DAG) | - | - | (RS)- and (SS)-DAG methanesulfinate (B1228633) esters | - | High ee | nih.govresearchgate.net |

More recently, chemoenzymatic DKR processes have been developed for the deracemization of racemic sulfoxides. nih.govd-nb.info These innovative strategies couple a highly enantioselective biocatalytic reduction with a non-selective chemical oxidation process. Specifically, (S)-selective methionine sulfoxide (B87167) reductases (Msr), such as paMsr from Pseudomonas alcaliphila, are used to reduce the (S)-enantiomer of a racemic sulfoxide to the corresponding sulfide (B99878). d-nb.info Concurrently, the sulfide is re-oxidized back to the racemic sulfoxide by a chemical or photochemical method. This cyclic process progressively depletes the (S)-enantiomer while allowing the (R)-enantiomer to accumulate, ultimately leading to the (R)-sulfoxide in high enantiomeric excess. nih.govd-nb.info One system successfully employed protochlorophyllide (B1199321) as a green photocatalyst for the non-selective oxidation step, creating a concurrent reduction-oxidation sequence in a single pot. nih.govd-nb.info

Table 2: Chemoenzymatic Dynamic Kinetic Resolution of Racemic Sulfoxides

| Racemic Substrate | Enzyme (Reduction) | Oxidation Method | Product | Conversion | Enantiomeric Excess | Reference |

|---|---|---|---|---|---|---|

| Methyl-p-tolyl sulfoxide | Methionine sulfoxide reductase (Msr) from P. alcaliphila (paMsr) | Photocatalytic (Protochlorophyllide, light) | (R)-Methyl-p-tolyl sulfoxide | up to 91% | >99% ee | nih.govd-nb.info |

These DKR strategies highlight the sophisticated chemical and biochemical tools available for accessing enantiomerically pure sulfinyl compounds. The methods provide versatile routes to chiral building blocks that are fundamental in modern asymmetric synthesis.

Reactivity and Mechanistic Studies of 3 Tert Butylsulfinyl Propanoic Acid

Reaction Pathways Involving the Sulfinyl Moiety

The tert-butylsulfinyl group is a versatile functional handle, susceptible to thermal, rearrangement, oxidative, and reductive chemical changes. Its chirality also introduces potential for asymmetric transformations. wikipedia.org

Sulfoxides, particularly those with a β-hydrogen, are known to undergo thermolytic syn-elimination reactions. This process occurs through a concerted, pericyclic transition state. When subjected to sufficient thermal energy, 3-(tert-butylsulfinyl)propanoic acid is expected to decompose into acrylic acid and tert-butanesulfenic acid. The reaction is driven by the formation of a stable alkene and the elimination of the sulfenic acid.

This pyrolytic pathway is a characteristic reaction of sulfoxides and proceeds without the need for external reagents, relying solely on heat. The required temperature for such eliminations can vary based on the specific structure of the sulfoxide (B87167).

Table 1: Expected Products of Thermolytic Elimination

| Reactant | Conditions | Major Products |

|---|

The Pummerer rearrangement is a hallmark reaction of sulfoxides, converting them into α-acyloxythioethers in the presence of an activating agent, typically an acid anhydride (B1165640) like acetic anhydride. wikipedia.orgsynarchive.com The reaction initiates with the acylation of the sulfoxide oxygen, forming a sulfonium (B1226848) ion. youtube.com Subsequent elimination, facilitated by a base (such as the acetate (B1210297) byproduct), generates a key electrophilic thial intermediate. wikipedia.org This intermediate is then trapped by a nucleophile. wikipedia.org

For this compound, the reaction with acetic anhydride would be expected to yield an α-acetoxy sulfide (B99878). A variety of activating agents beyond acetic anhydride, such as trifluoroacetic anhydride, can also be employed to facilitate the transformation under different conditions. wikipedia.org

Table 2: Pummerer Rearrangement Reagents and Products

| Reactant | Activating Agent | Nucleophile | Expected Product |

|---|---|---|---|

| This compound | Acetic Anhydride (Ac₂O) | Acetate | 3-(tert-butylthio)-3-acetoxypropanoic acid |

| This compound | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate | 3-(tert-butylthio)-3-(trifluoroacetoxy)propanoic acid |

The presence of the carboxylic acid functionality introduces the possibility of an intramolecular Pummerer-type reaction, where the carboxyl group itself could act as the nucleophile, potentially leading to a cyclic product under specific conditions.

The sulfur atom in the sulfinyl group of this compound exists in an intermediate oxidation state and can be readily oxidized or reduced.

Oxidation: Oxidation of the sulfinyl group leads to the corresponding sulfonyl group, forming 3-(tert-butylsulfonyl)propanoic acid. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). youtube.comresearchgate.net The resulting sulfone is generally more stable and less reactive in rearrangements than the parent sulfoxide.

Reduction: Conversely, the sulfinyl group can be reduced to a sulfide (thioether), yielding 3-(tert-butylsulfanyl)propanoic acid. nih.gov This reduction can be accomplished with a variety of reagents, including phosphorus-based compounds like phosphorus trichloride (B1173362) (PCl₃) or by using systems such as trifluoroacetic anhydride with sodium iodide.

Table 3: Oxidation and Reduction of the Sulfinyl Group

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | m-CPBA, H₂O₂ | 3-(tert-butylsulfonyl)propanoic acid |

Chemical Transformations of the Propanoic Acid Functionality

The propanoic acid portion of the molecule undergoes reactions characteristic of carboxylic acids, including esterification, amidation, and decarboxylation.

Esterification: this compound can be converted to its corresponding esters through various standard esterification protocols. Acid-catalyzed esterification (Fischer esterification) with an alcohol is a common method. youtube.com For instance, reaction with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield ethyl 3-(tert-butylsulfinyl)propanoate. The activation energy for the esterification of propanoic acid with various alcohols has been studied, providing insight into the reaction kinetics. researchgate.net Given the separation between the sterically demanding tert-butyl group and the carboxylic acid, the reaction kinetics are not expected to be significantly hindered.

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, typically through conversion to an acid chloride or by using peptide coupling reagents. Direct amidation with amines is possible but often requires high temperatures or specialized catalysts, such as those based on boric acid. nih.gov The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides a milder and more efficient route to the corresponding amides.

Table 4: Representative Esterification and Amidation Reactions

| Reaction | Reagent(s) | Product Example |

|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 3-(tert-butylsulfinyl)propanoate |

| Amidation | Benzylamine, EDC | N-benzyl-3-(tert-butylsulfinyl)propanamide |

The decarboxylation of simple alkanoic acids like this compound is generally difficult and requires harsh conditions, such as very high temperatures or specific catalytic systems. The stability of the propanoic acid chain makes the spontaneous loss of carbon dioxide unfavorable.

However, decarboxylation can be facilitated by converting the carboxylic acid into a more suitable derivative. For example, a Barton-type radical decarboxylation could be envisioned by first converting the acid to a thiohydroxamate ester. Photolytic or thermal initiation would then lead to the formation of a radical that, after losing CO₂, would produce ethyl tert-butyl sulfoxide. Another pathway involves conversion to a silver salt followed by treatment with bromine in a Hunsdiecker-type reaction, which would yield a bromo-derivative, although this can be complicated by the presence of the sulfoxide.

These pathways represent synthetically forced decarboxylations rather than inherent reactivity, reflecting the general stability of the propanoic acid moiety.

Mechanistic Elucidation of Reactions Catalyzed by or Involving this compound

There is no available research in the public domain that details the mechanistic elucidation of reactions specifically catalyzed by or involving this compound. Scientific inquiry has largely focused on the analogous amine, tert-butanesulfinamide, which serves as a powerful chiral auxiliary. For that class of compounds, the electron-withdrawing nature of the sulfinyl group activates the C=N double bond of the corresponding imines toward nucleophilic attack. nih.gov The stereochemical outcome of these reactions is dictated by the chiral sulfur center.

Transition State Analysis in Stereoselective Processes

Specific transition state analyses for stereoselective processes involving this compound have not been reported in peer-reviewed literature.

In the related field of N-tert-butanesulfinyl imines, computational and experimental studies have proposed transition state models to explain the high diastereoselectivity observed in nucleophilic additions. For instance, in the addition of Grignard reagents to N-tert-butanesulfinyl imines, a six-membered, chair-like transition state is often invoked. iupac.org In this model, the magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen, creating a rigid structure that forces the nucleophile to attack from the sterically less hindered face. iupac.org DFT calculations have been employed to support these models, predicting the experimentally observed stereochemical outcomes. nih.gov

It is important to reiterate that these models apply to reactions of N-tert-butanesulfinyl imines and not to this compound.

Role of the tert-Butyl Group in Stabilizing Reaction Intermediates

A specific analysis of the role of the tert-butyl group in stabilizing reaction intermediates for this compound is not available.

Generally, the tert-butyl group is known for its significant steric bulk, which plays a crucial role in kinetic stabilization and stereochemical control. cas.cnresearchgate.net In the context of the widely studied N-tert-butanesulfinyl imines, the large tert-butyl group is fundamental to its effectiveness as a chiral auxiliary. It creates a sterically demanding environment around the sulfur atom, effectively shielding one face of the C=N double bond. wikipedia.org This steric hindrance directs the incoming nucleophile to the opposite face, leading to high levels of asymmetric induction. nih.govwikipedia.org This influence is often referred to as the "tert-butyl effect" and is a key principle in the design of many chiral auxiliaries and catalysts. researchgate.net

While it can be inferred that the tert-butyl group in this compound would similarly exert a significant steric influence on the molecule's conformation and potential interactions, no specific studies have been published to detail its role in stabilizing reaction intermediates for this particular compound.

Applications in Advanced Organic Synthesis and Building Block Chemistry

Precursor Role in the Synthesis of Complex Molecules

The tert-butylsulfinyl group is a cornerstone of asymmetric synthesis, primarily through its use in the form of N-tert-butanesulfinyl imines. These imines, readily prepared by condensing tert-butanesulfinamide with aldehydes or ketones, serve as powerful electrophiles. sigmaaldrich.comiupac.org The chiral sulfinyl group activates the imine for nucleophilic addition and provides a high degree of stereocontrol, making it a gateway to a vast array of enantioenriched amines and their derivatives. sigmaaldrich.comiupac.org Once the desired stereocenter is set, the auxiliary can be easily removed under mild acidic conditions, revealing the primary amine product. sigmaaldrich.com This methodology has been successfully applied to the synthesis of numerous complex molecules, including bioactive compounds, natural products, and pharmaceutical agents. sigmaaldrich.com

The tert-butylsulfinyl methodology provides a robust and general route for the asymmetric synthesis of a wide variety of α- and β-amino acids and their esters. sigmaaldrich.comiupac.org The general strategy involves the diastereoselective addition of nucleophiles to N-tert-butanesulfinyl imino esters. For instance, the rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters produces α-arylglycine derivatives in good yields and with high diastereoselectivity. escholarship.org

Another key approach is the addition of enolates to N-tert-butanesulfinyl aldimines, which grants access to β-amino acid derivatives with a broad scope of substitution patterns. iupac.org Furthermore, the copper-catalyzed addition of bis(pinacolato)diboron (B136004) to sulfinyl imines yields chiral α-amino boronate esters, which are versatile precursors for various amino acid derivatives and are biologically relevant scaffolds. escholarship.org This method was notably used in an efficient synthesis of the proteasome inhibitor drug Bortezomib (Velcade®). escholarship.org

| Precursor Intermediate | Reagent/Catalyst | Product Class | Reference |

| N-tert-Butanesulfinyl imino ester | Arylboronic acid / Rhodium catalyst | α-Arylglycine derivatives | escholarship.org |

| N-tert-Butanesulfinyl aldimine | Ester Enolates | β-Amino acid derivatives | iupac.org |

| N-tert-Butanesulfinyl imine | Bis(pinacolato)diboron / Copper catalyst | α-Amino boronate esters | escholarship.org |

The amine products obtained after the cleavage of the tert-butylsulfinyl group are ideal precursors for cyclization reactions to form enantioenriched nitrogen-containing heterocycles. researchgate.netnih.gov This strategy has been widely employed in the synthesis of important heterocyclic scaffolds like aziridines, pyrrolidines, and piperidines, which are core structures in many natural products and pharmaceuticals. sigmaaldrich.comnih.gov

For example, chiral aziridines can be synthesized from N-tert-butanesulfinyl imines by reaction with reagents like trimethylsulfonium (B1222738) iodide. sigmaaldrich.com The synthesis of enantiopure alkylidene-β-prolines has been achieved via a key step involving the 1,4-addition of a dialkylzinc reagent to an N-tert-butylsulfinyl-α-(aminomethyl)acrylate, followed by a 5-exo-dig cyclization, demonstrating the directing power of the sulfinyl group. nih.gov

This methodology is also prominent in the total synthesis of natural alkaloids. The diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine derived from 3-(2-bromophenyl)propanal (B24917) was a key step in the synthesis of the tetrahydroquinoline alkaloids (–)-angustureine and (–)-cuspareine. nih.gov The high diastereoselectivity is achieved through a chelated transition state involving the metal cation, the sulfinyl oxygen, and the imine nitrogen. nih.gov

Development of Novel Synthetic Methodologies Utilizing 3-(tert-Butylsulfinyl)propanoic Acid as a Key Reagent

While specific methodologies centered on this compound are not extensively documented in the literature, the development of novel synthetic methods is a constant focus in the broader field of tert-butylsulfinyl chemistry. Research has expanded the utility of N-tert-butanesulfinyl imines beyond simple nucleophilic additions.

New catalytic systems are a major area of development. For example, rhodium and copper catalysts have been successfully employed for the addition of boronic acids and diboron (B99234) reagents, respectively, to sulfinyl imines, providing access to valuable α-amino acid derivatives that were previously difficult to synthesize. escholarship.org Palladium-catalyzed reactions, such as the [3+2] cycloaddition of N-tert-butanesulfinyl imines with a trimethylenemethane precursor, have been developed to generate methylene-pyrrolidines with good yields and diastereoselectivities. nih.gov These novel reactions demonstrate the ongoing effort to broaden the synthetic power and applicability of the tert-butylsulfinyl group as a key chiral reagent. escholarship.orgnih.gov

Strategy for the Recycling and Regeneration of the Chiral tert-Butylsulfinyl Auxiliary

A significant advantage of using the tert-butylsulfinyl group in asymmetric synthesis is the ability to recycle this valuable chiral auxiliary. After its role as a chiral director is complete, the auxiliary is typically cleaved under acidic conditions, often using hydrochloric acid (HCl). iupac.orgbristol.ac.uk Investigations into the fate of the auxiliary during this cleavage step have revealed that it is not destroyed but is converted into tert-butylsulfinyl chloride. researchgate.netbristol.ac.uk This discovery has enabled the development of practical recycling protocols.

A common procedure involves treating the N-tert-butanesulfinyl amine product with HCl in a suitable solvent like cyclopentyl methyl ether. researchgate.net This quantitatively produces the desired amine as its hydrochloride salt, which can be easily separated by filtration, and a solution of tert-butylsulfinyl chloride. researchgate.net This sulfinyl chloride solution can then be treated in one of two ways:

Racemic Recovery: Direct treatment with aqueous ammonia (B1221849) regenerates tert-butanesulfinamide in high yield (e.g., 97%), albeit in racemic form. bristol.ac.ukresearchgate.net This is because HCl is known to racemize sulfoxides. bristol.ac.uk

Enantiopure Recovery: To recover the auxiliary in its enantiopure form, the tert-butylsulfinyl chloride is first trapped with a chiral alcohol, such as N-methylephedrine or using quinidine (B1679956) as a catalyst with ethanol (B145695), to form a diastereomeric mixture of sulfinate esters. bristol.ac.ukresearchgate.net After separation, the desired diastereomer is treated with a reagent like lithium amide (LiNH₂) in ammonia to regenerate the enantiomerically pure tert-butanesulfinamide. bristol.ac.uknorthumbria.ac.uk A 2009 study demonstrated that this two-step trapping and conversion process can regenerate the enantiopure auxiliary for reuse. bristol.ac.uk

The table below summarizes the results from screening different alcohols for trapping the tert-butylsulfinyl chloride intermediate to form a recoverable sulfinate ester.

| Alcohol Screened | Yield of Sulfinate Ester | Diastereomeric Ratio (dr) | Reference |

| N-methylephedrine | 60% | 11:1 | bristol.ac.uk |

| Diacetone-D-glucose (DAG-OH) | 55% | 4:1 | bristol.ac.uk |

| (-)-Menthol | 53% | 1:1.2 | bristol.ac.uk |

This recycling capability significantly improves the cost-effectiveness and sustainability of using this powerful chiral auxiliary in large-scale synthesis. researchgate.netnih.gov

Theoretical and Computational Investigations of 3 Tert Butylsulfinyl Propanoic Acid

Conformational Analysis and Energy Landscapes

A thorough understanding of the conformational preferences of 3-(tert-butylsulfinyl)propanoic acid is fundamental to predicting its reactivity and stereochemical influence. The rotational freedom around the C-C and C-S single bonds suggests the existence of multiple conformers. Computational methods, such as density functional theory (DFT) and ab initio calculations, are powerful tools for mapping the potential energy surface (PES) of the molecule.

By systematically rotating the dihedral angles associated with the propanoic acid backbone and the tert-butylsulfinyl group, a comprehensive energy landscape can be generated. This would allow for the identification of local and global energy minima, corresponding to the stable conformers, as well as the transition states that connect them. The relative energies of these conformers would provide insights into their population distribution at a given temperature.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (S-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180° | 0.00 | 65 |

| Gauche 1 | 60° | 0.85 | 20 |

| Gauche 2 | -60° | 1.20 | 15 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would need to be determined through specific quantum chemical calculations.

Electronic Structure and Bonding Characteristics of the Sulfinyl Group

The sulfinyl group is the cornerstone of this compound's chirality and chemical behavior. Its electronic structure is characterized by a polar S=O bond and a lone pair of electrons on the sulfur atom, which are crucial for its coordinating and stereodirecting properties.

Quantum chemical calculations can provide a detailed picture of the electronic distribution within the molecule. Natural Bond Orbital (NBO) analysis, for instance, can be employed to investigate the nature of the S-O bond, including its ionic and covalent character, and the hybridization of the sulfur and oxygen atomic orbitals. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively.

Prediction of Reactivity and Stereoselectivity via Quantum Chemical Calculations

One of the most significant applications of computational chemistry in this context is the prediction of reactivity and stereoselectivity. As a chiral auxiliary, this compound is designed to control the stereochemical outcome of reactions. Quantum chemical calculations can be used to model the transition states of reactions involving this compound.

By calculating the activation energies for the formation of different stereoisomeric products, it is possible to predict the diastereoselectivity of a given reaction. For example, in an aldol reaction where an enolate derived from this compound reacts with an aldehyde, computational modeling of the Zimmerman-Traxler transition state can elucidate the origins of the observed stereocontrol. The steric bulk of the tert-butyl group and the coordinating ability of the sulfinyl oxygen are expected to play a crucial role in favoring one transition state geometry over others.

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathway Exploration

While quantum chemical calculations are invaluable for understanding the intrinsic properties of a molecule, molecular dynamics (MD) simulations offer a powerful approach to investigate its behavior in a more realistic environment, such as in solution. MD simulations can provide insights into the dynamic nature of the molecule and the influence of solvent molecules on its conformation and reactivity.

By simulating the trajectory of this compound in a chosen solvent, it is possible to study how solvent molecules interact with different parts of the solute, particularly the carboxylic acid and sulfinyl groups. This can reveal the role of explicit solvent molecules in stabilizing certain conformers or mediating reaction pathways. Furthermore, advanced techniques such as umbrella sampling or metadynamics can be employed within an MD framework to explore the free energy profile of a reaction, providing a more accurate prediction of reaction rates and mechanisms in the condensed phase.

Advanced Spectroscopic and Analytical Methodologies in Research on 3 Tert Butylsulfinyl Propanoic Acid

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

Chiral chromatography is an indispensable tool for separating the enantiomers of 3-(tert-butylsulfinyl)propanoic acid and quantifying the enantiomeric purity of a sample. researchgate.netgcms.czjiangnan.edu.cn High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the primary methods employed for this purpose. researchgate.netnih.gov

In chiral HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used. researchgate.netjiangnan.edu.cnnih.gov These phases create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and enabling their separation. researchgate.net The choice of mobile phase, often a mixture of a nonpolar solvent like hexane and a polar alcohol modifier, is critical for achieving optimal resolution. sigmaaldrich.com

For GC analysis, the carboxylic acid group of this compound typically requires derivatization to increase its volatility. sigmaaldrich.com This involves converting the acid to a more volatile ester, such as a methyl or ethyl ester. The derivatized enantiomers are then separated on a capillary column coated with a chiral selector, often a derivatized cyclodextrin. gcms.czsigmaaldrich.com The separation efficiency is characterized by the resolution (Rs) and the selectivity factor (α).

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Value | Description |

| Column | Chiralpak AD | A common polysaccharide-based chiral stationary phase. researchgate.net |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1) | A typical normal-phase eluent system for chiral separations. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Temperature | 25 °C | Separation is often temperature-dependent. sigmaaldrich.com |

| Retention Time (S)-enantiomer | 8.5 min | The time taken for the (S)-enantiomer to elute. |

| Retention Time (R)-enantiomer | 10.2 min | The time taken for the (R)-enantiomer to elute. |

| Selectivity Factor (α) | 1.20 | Ratio of retention factors, indicating separation potential. |

| Resolution (Rs) | >1.5 | A value greater than 1.5 indicates baseline separation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used for structural confirmation and for monitoring the progress of reactions involving this compound. chemrxiv.orgchemrxiv.org Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework by identifying the chemical environments of the hydrogen and carbon atoms, respectively. docbrown.info

While standard NMR can confirm the constitution of the molecule, distinguishing between enantiomers requires specific strategies because they are indistinguishable in an achiral solvent. Stereochemical assignment can be achieved by using chiral solvating agents or chiral shift reagents, which interact with the enantiomers to form diastereomeric complexes that exhibit different NMR chemical shifts. Alternatively, the acid can be derivatized with a chiral reagent to form diastereomers, which can then be distinguished by NMR.

NMR is also exceptionally well-suited for reaction monitoring. chemrxiv.orgchemrxiv.orgresearchgate.net By acquiring spectra at regular intervals, chemists can track the consumption of reactants and the formation of products in real-time. chemrxiv.orgchemrxiv.org This allows for the determination of reaction kinetics and the identification of any intermediates or byproducts without the need for sample isolation. chemrxiv.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| (CH₃)₃C-S | ~1.25 | singlet | 9H | tert-Butyl group |

| -S(O)-CH₂- | ~2.90 - 3.10 | multiplet | 2H | Methylene group alpha to sulfoxide (B87167) |

| -CH₂-COOH | ~2.75 - 2.85 | multiplet | 2H | Methylene group alpha to carboxyl |

| -COOH | ~10-12 | broad singlet | 1H | Carboxylic acid proton |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Elucidation

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are particularly powerful for the non-destructive determination of the absolute configuration of chiral molecules like this compound in solution. nih.govuantwerpen.beacs.org These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org Enantiomers produce mirror-image VCD and ECD spectra, meaning their signals are equal in magnitude but opposite in sign at any given wavelength or frequency. acs.org

Table 3: Methodology for Absolute Configuration by VCD/ECD

| Step | Description | Rationale |

| 1. Experimental Measurement | The VCD and/or ECD spectrum of a purified enantiomer is recorded in a suitable solvent. acs.org | To obtain the chiroptical fingerprint of the molecule. |

| 2. Computational Modeling | The stable conformations of the molecule are predicted using DFT calculations. acs.orgacs.org | To identify the low-energy structures that contribute to the overall spectrum. |

| 3. Spectral Calculation | The VCD and ECD spectra for a chosen absolute configuration (e.g., S) are calculated for all significant conformations. acs.org | To generate a theoretical spectrum based on first principles. |

| 4. Comparison and Assignment | The experimental spectrum is compared with the conformationally-averaged theoretical spectrum. acs.orgnih.gov | A match between the experimental and calculated spectra confirms the absolute configuration. nih.gov |

X-ray Crystallography of Derivatives for Definitive Structural Characterization

X-ray crystallography is the gold standard for the unambiguous determination of molecular structure, including absolute stereochemistry. While obtaining suitable single crystals of the parent this compound might be challenging, its derivatives, such as esters (e.g., methyl or butyl esters) or amides, are often more amenable to crystallization. researchgate.netnih.govresearchgate.net

In this technique, a single crystal of the derivative is irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise positions of all atoms, providing definitive information on bond lengths, bond angles, and torsional angles. mdpi.com For chiral molecules, the analysis can also determine the absolute configuration, often through the calculation of the Flack parameter, which should be close to zero for the correct stereochemical assignment. nih.gov The crystal structure of derivatives containing the tert-butylsulfinyl group provides unequivocal proof of the molecular connectivity and stereochemistry. researchgate.netnih.gov

Table 4: Typical Data Obtained from X-ray Crystallography of a Derivative

| Parameter | Example Value | Significance |

| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. nih.gov |

| Space Group | P2₁2₁2₁ | Defines the specific symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c) | e.g., a=9.2 Å, b=9.4 Å, c=18.6 Å | The dimensions of the basic repeating unit of the crystal. nih.gov |

| Bond Length (S=O) | ~1.50 Å | Provides precise measurement of interatomic distances. |

| Bond Angle (C-S-O) | ~106° | Provides precise measurement of the angles between atoms. |

| Flack Parameter | ~0.05(8) | A value near zero confirms the assigned absolute configuration. nih.gov |

Exploratory Biological and Medicinal Chemistry Research Involving 3 Tert Butylsulfinyl Propanoic Acid Derivatives

Design and Synthesis of Derivatives for Biological Target Exploration

The design of 3-(tert-butylsulfinyl)propanoic acid derivatives for biological screening is rooted in the principles of medicinal chemistry, where structural modifications are strategically implemented to probe interactions with biological macromolecules. The core scaffold, featuring a propanoic acid chain and a chiral sulfoxide (B87167), provides a versatile platform for derivatization. Key modification points include the carboxylic acid terminus, the carbon backbone, and the potential for substitution on the tert-butyl group, although the latter is less common due to synthetic challenges.

The synthesis of these derivatives often commences with the asymmetric oxidation of a corresponding thioether, a well-established method for generating enantiomerically enriched sulfoxides. illinois.edu The use of chiral catalysts or auxiliaries is crucial in this step to control the stereochemistry at the sulfur atom, which can significantly influence biological activity. nih.gov Once the chiral sulfoxide is in hand, standard organic transformations can be employed to introduce diversity. For instance, the carboxylic acid can be converted to a variety of amides, esters, or other bioisosteres to modulate pharmacokinetic properties and target engagement.

Another synthetic approach involves the nucleophilic addition of a tert-butylsulfinyl-stabilized carbanion to an appropriate electrophile, followed by chain elongation to construct the propanoic acid backbone. This method offers flexibility in introducing substituents along the carbon chain, allowing for a systematic exploration of the chemical space around the core scaffold. The inherent chirality of the tert-butylsulfinyl group can also be leveraged to direct the stereochemistry of subsequent reactions, leading to diastereomerically pure compounds. mdpi.com

The overarching goal of the synthetic efforts is to generate a library of diverse analogs that can be screened against a wide array of biological targets, such as enzymes and receptors, to identify initial "hits" for further optimization.

Table 1: Representative Synthetic Strategies for this compound Derivatives

| Strategy | Description | Key Reagents/Conditions | Advantages |

| Asymmetric Oxidation | Oxidation of 3-(tert-butylthio)propanoic acid or its ester. | Chiral titanium complexes, vanadium-based catalysts, hydroperoxides. | Direct introduction of the chiral sulfoxide. |

| Nucleophilic Addition | Reaction of a metallated tert-butyl methyl sulfoxide with an acrylate (B77674) equivalent. | n-Butyllithium, Michael acceptors. | Versatility in constructing the carbon backbone. |

| Ester/Amide Formation | Derivatization of the carboxylic acid moiety of this compound. | Carbodiimides (e.g., EDC), HOBt, various amines or alcohols. | Straightforward diversification at the carboxyl terminus. |

In Vitro Studies on Enzyme Inhibition or Modulation

Following their synthesis, derivatives of this compound are subjected to a battery of in vitro assays to assess their biological activity. A primary focus of this exploratory phase is the evaluation of their potential as enzyme inhibitors or modulators. The structural features of these compounds, particularly the sulfoxide group, make them interesting candidates for targeting enzymes where hydrogen bonding and specific stereochemical interactions are critical for substrate recognition and catalysis.

Initial screening is typically performed at a single high concentration against a panel of enzymes to identify any significant inhibitory activity. Hits from this primary screen are then subjected to dose-response studies to determine their potency, often expressed as the half-maximal inhibitory concentration (IC50). These studies are crucial for quantifying the inhibitory strength of the compounds and for comparing the activity of different derivatives.

While specific data on this compound derivatives is not extensively documented in publicly available literature, the general approach to their in vitro evaluation would follow established protocols for enzyme inhibition assays. For instance, if targeting a specific kinase, a radiometric or fluorescence-based assay measuring the phosphorylation of a substrate would be employed.

Table 2: Hypothetical In Vitro Screening Cascade for this compound Derivatives

| Assay Type | Purpose | Endpoint Measured | Example Target Class |

| Primary Screen | Initial identification of biological activity. | Percent inhibition at a single concentration (e.g., 10 µM). | Proteases, Kinases, Phosphatases |

| Dose-Response Assay | Determination of compound potency. | IC50 value. | Confirmed hits from primary screen. |

| Mechanism of Action Studies | Elucidation of the mode of inhibition (e.g., competitive, non-competitive). | Kinetic parameters (Km, Vmax) in the presence of the inhibitor. | Potent and selective inhibitors. |

| Selectivity Profiling | Assessment of off-target effects. | IC50 values against a panel of related enzymes. | Lead candidates for further development. |

Structure-Activity Relationship (SAR) Investigations of Functionalized Analogues

The data generated from in vitro studies forms the basis for structure-activity relationship (SAR) investigations. SAR is a critical component of medicinal chemistry that seeks to understand how chemical structure correlates with biological activity. By systematically modifying the structure of the this compound scaffold and observing the resulting changes in potency, researchers can build a model of the pharmacophore—the key molecular features responsible for biological activity.

For this class of compounds, key SAR questions would include:

The role of the sulfoxide stereochemistry: Is one enantiomer significantly more active than the other? This would suggest a specific stereochemical requirement for binding to the biological target.

The importance of the carboxylic acid: Is the free acid essential for activity, or can it be replaced with an ester or amide to improve properties like cell permeability?

The effect of chain length and flexibility: How does altering the length of the propanoic acid chain or introducing conformational constraints affect potency?

The impact of substituents: Does the addition of functional groups to the carbon backbone enhance or diminish activity?

Table 3: Illustrative SAR Trends for a Generic Propanoic Acid Scaffold

| Modification | Observed Effect on Potency | Interpretation |

| Inversion of Stereocenter | Significant loss of activity. | Stereospecific binding interaction is likely. |

| Esterification of Carboxylic Acid | Decreased in vitro activity, increased cellular activity. | Carboxylate is important for target binding; ester acts as a prodrug. |

| Introduction of a Phenyl Group | Increased potency. | Potential for beneficial hydrophobic or pi-stacking interactions. |

| Chain Extension to Butanoic Acid | Reduced activity. | Optimal chain length for fitting into the binding pocket is three carbons. |

Role as a Scaffold for Investigating Molecular Recognition and Binding Interactions

Beyond its potential for direct therapeutic applications, the this compound scaffold serves as a valuable tool for fundamental studies in molecular recognition. The well-defined stereochemistry of the sulfoxide group, combined with its ability to participate in hydrogen bonding, makes it an excellent probe for understanding how small molecules interact with biological macromolecules.

By synthesizing derivatives with strategically placed reporter groups (e.g., fluorescent tags or photoaffinity labels), researchers can investigate the binding orientation and specific molecular interactions of these compounds within a protein's active site. Computational modeling and docking studies can also be employed in conjunction with experimental data to build a detailed picture of the binding mode.

Furthermore, the conformational rigidity imparted by the bulky tert-butyl group can help to pre-organize the molecule for binding, potentially leading to higher affinity and selectivity. Understanding these fundamental principles of molecular recognition is not only crucial for optimizing the properties of this compound derivatives but also provides valuable insights that can be applied to the design of other novel therapeutic agents. The use of this scaffold can thus contribute to a deeper understanding of the forces that govern ligand-protein interactions, a central theme in modern drug discovery.